molecular formula C10H8FNO3 B1428466 methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate CAS No. 1265965-97-6

methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate

Cat. No. B1428466
M. Wt: 209.17 g/mol
InChI Key: CEUOYELVDHPUAL-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of indole, a heterocyclic organic compound that is widely used in the synthesis of various pharmaceuticals and agrochemicals. The unique chemical structure of methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate makes it a promising candidate for various scientific research applications.

Scientific Research Applications

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids
  • Methyl indole-6-carboxylate on MilliporeSigma
  • Biological potential of indole derivatives

For additional references, consider exploring:

Feel free to ask for more information or delve deeper into any of these applications! 😊

properties

IUPAC Name

methyl 6-fluoro-2-oxo-1,3-dihydroindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-15-10(14)6-2-5-3-9(13)12-8(5)4-7(6)11/h2,4H,3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUOYELVDHPUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)CC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate

Synthesis routes and methods

Procedure details

A solution of the compound obtained in Step A (3.24 mmoles) in pyridine (99 mmol) is stirred at 90° C. for 2 hours. The reaction mixture is cooled to ambient temperature and then filtered. The solid obtained is washed with ethanol and dried in vacuo at 50° C. The compound is dissolved in MeOH (80 mL), and 0.434 mmol of potassium carbonate is added. The mixture is stirred at 80° C. for 5 hours. After cooling to ambient temperature, 4M HCl/dioxane solution is added (pH 3) and the mixture is evaporated to dryness. The residue obtained is triturated in water, filtered, washed with water and then dried in vacuo at 50° C. to yield the title product.
Quantity
3.24 mmol
Type
reactant
Reaction Step One
Quantity
99 mmol
Type
reactant
Reaction Step One
Quantity
0.434 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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